2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group, linked via an acetamide bridge to a (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene moiety. Pyridazinones are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 3,4-dimethoxyphenyl substituent may enhance electron-donating properties and receptor binding, while the thiazolylidene-pyridinyl group introduces a rigid heterocyclic system that could influence target specificity and metabolic stability. The Z-configuration of the thiazole imine moiety likely affects spatial orientation, impacting interactions with biological targets.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H19N5O4S/c1-30-18-7-5-14(10-19(18)31-2)16-6-8-21(29)27(26-16)12-20(28)25-22-24-17(13-32-22)15-4-3-9-23-11-15/h3-11,13H,12H2,1-2H3,(H,24,25,28) |
InChI Key |
DVBBCNSTTATIMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
- While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Reduction: Reduction of the pyridazine or thiazole rings may yield interesting analogs.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
- Oxidation might yield hydroxylated or carboxylated derivatives.
- Reduction could lead to partially saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Under study for therapeutic applications (e.g., antitumor, antimicrobial).
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridazinone derivatives vary significantly in bioactivity based on substituents and linked heterocycles. Key structural analogues include:
- N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14q): Features a 3-methoxybenzyl and methyl group on the pyridazinone, with a 4-cyanophenyl acetamide. The absence of a thiazole ring and the presence of a nitrile group may reduce solubility compared to the target compound .
- El Rayes’ methyl-N-[2-(6-oxo-3-p-tolyl-pyridazin-1-yl)-acetamide] derivatives : These compounds, bearing p-tolyl groups, exhibit antimicrobial and anti-inflammatory activities, suggesting that bulkier aryl substituents (e.g., 3,4-dimethoxyphenyl) could enhance binding affinity to inflammatory mediators .
- 2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(5-isobutyl-thiadiazol-2-yl)acetamide : Incorporates a thiadiazole ring with an isobutyl group. Thiadiazoles are associated with antimicrobial activity, but the isobutyl chain may increase lipophilicity, altering pharmacokinetics compared to the pyridinyl-thiazole system in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Table 2: Substituent Impact on Bioactivity
Research Findings and Implications
- Structural Optimization : The 3,4-dimethoxyphenyl and thiazolylidene-pyridinyl groups in the target compound represent a strategic combination to balance solubility, binding affinity, and metabolic stability.
- Synthetic Challenges : Incorporating the (2Z)-thiazole imine group may require tailored reaction conditions to avoid geometric isomerism issues .
- Bioactivity Gaps : Empirical studies are needed to validate the hypothesized anticancer and antimicrobial activities, particularly against kinase targets or bacterial efflux pumps.
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for further pharmacological studies.
The molecular formula of the compound is with a molecular weight of 439.47 g/mol. The compound exhibits a logP value of 1.7863, indicating moderate lipophilicity, which is often desirable for cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C23 H25 N3 O6 |
| Molecular Weight | 439.47 g/mol |
| logP | 1.7863 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 83.541 Ų |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes critical to various metabolic pathways.
- Receptor Modulation : It could modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes.
These mechanisms suggest that the compound could have therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
- Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), key targets in Alzheimer's disease treatment strategies .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor properties of pyridazine derivatives, showing significant cytotoxicity against human cancer cell lines with IC50 values below 10 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
Case Study 2: Neuroprotective Properties
In another study, compounds exhibiting similar structural features were screened for AChE inhibition, demonstrating effective inhibition with IC50 values comparable to established drugs like donepezil. This suggests potential applications in Alzheimer's disease therapy.
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenol | Analgesic and antipyretic properties |
| N-(3-amino-4-methoxyphenyl)acetamide | Methoxy group on phenol | Anti-inflammatory activity |
| 2-(6-Oxopyridazin-1-yl)acetic acid | Pyridazinone core | Antimicrobial activity |
This comparative analysis highlights the unique dual functionality of the target compound due to its diverse structural components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
